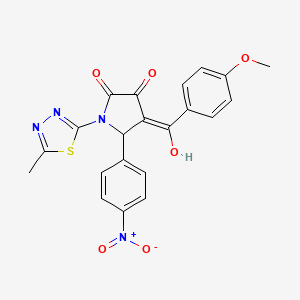

![molecular formula C11H10ClN5O6 B5317993 3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate" often involves the reaction of specific nitrophenyl compounds with nucleophiles. For example, the reaction of 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate with ammonia and hydrazine produces different heterocyclic compounds, indicating a complex synthesis pathway that could be related to the target compound's synthesis (Babaev et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in the imidazo[1,2-b][1,2,4]triazole class is characterized by heterocycles containing nitrogen atoms. X-ray structural studies are often employed to determine the precise molecular geometry, as seen in related compounds (Pei et al., 1996). These studies reveal the positioning of nitro groups and the overall shape of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of "this compound" can be inferred from related compounds, which undergo various nucleophilic substitutions and ring transformations. These reactions are indicative of the compound's ability to form new bonds and undergo structural changes, which is significant for its chemical versatility (Suwiński et al., 1992).

Physical Properties Analysis

The physical properties of compounds within this class, such as density, melting point, and thermal stability, can be determined through various spectroscopic and thermal analysis methods. For example, related energetic salts have been characterized for their thermal stability and sensitivity to mechanical stimuli, providing insight into the physical stability and safety of handling (Jadhav et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, formation of salts, and potential as energetic materials, are critical aspects of understanding "this compound." Studies on similar compounds show a range of reactions with nucleophiles, the formation of hydrogen bonds, and the creation of new heterocycles, highlighting the compound's chemical versatility and potential applications (Lewczuk et al., 2017).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit anti-che activity by inhibiting both ache and buche activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through a similar mechanism .

Result of Action

Similar compounds have demonstrated cytotoxic effects , suggesting that this compound may have similar effects.

Action Environment

It is known that solvent-crystal interface interactions can determine the primary morphology of growing crystals , which may influence the compound’s action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound or its degradation products are toxic, it could pose health risks .

将来の方向性

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis. Additionally, researchers could investigate ways to improve the synthesis process for this compound, to make it more efficient or environmentally friendly .

特性

IUPAC Name |

3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2.ClHO4/c1-14-7-12-15-6-10(13-11(14)15)8-2-4-9(5-3-8)16(17)18;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPVDKPREUORBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNN2C1=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

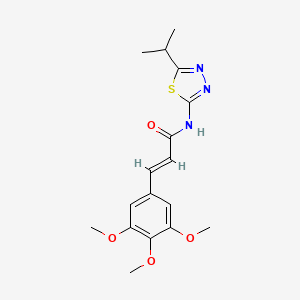

![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)

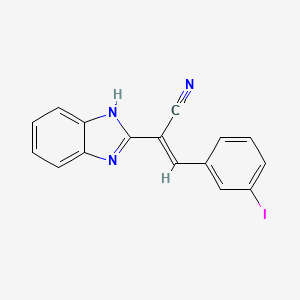

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)

![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)

![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)

![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)

![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)

![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)

![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)

![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)